molecular formula C12H11FN2O2S B1331572 Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate CAS No. 887267-78-9

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate

Cat. No. B1331572
M. Wt: 266.29 g/mol
InChI Key: LMUDHEPVYUBFST-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse range of biological activities and their presence in numerous pharmacologically active molecules .

Synthesis Analysis

The synthesis of ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and its analogs typically involves the interaction of various precursors under controlled reaction conditions. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been prepared and tested for their antitumor activity, showing potential as anticancer agents . Similarly, the synthesis of related thiazole derivatives has been achieved through the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . These methods highlight the versatility of thiazole chemistry in generating compounds with potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods and, in some cases, by X-ray crystallography. For example, the crystal structure of a related compound, ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate, was determined, revealing the spatial arrangement of the molecule and the types of intermolecular interactions stabilizing the crystal structure . Similarly, the crystal structure of ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was analyzed, providing insights into the molecular packing modes and intermolecular interactions within the crystal .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, leading to the formation of new compounds with different properties. For instance, the reaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives resulted in the formation of ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate . Additionally, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in the presence of thioamides yielded thiazole-5-carboxylate esters . These reactions demonstrate the reactivity of thiazole derivatives and their potential for generating a wide array of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The metal complexes of ethyl 5-amino-2-(methylthio)thiazole-4-carboxylate, for example, were characterized by various techniques, including IR and UV-vis spectra, suggesting coordination of the ligand to metal ions via nitrogen and oxygen atoms . The thermal properties of these complexes were also studied, providing information on their stability and potential applications. Additionally, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved characterization by FT-IR, UV-Visible, and thermogravimetric analysis, further highlighting the diverse properties of thiazole derivatives .

Scientific Research Applications

1. Bioactive Compound Synthesis

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and its derivatives have been actively explored in the synthesis of bioactive compounds. For instance, thiazole derivatives containing the ethyl piperazine-1-carboxylate moiety have been synthesized and evaluated for their antimicrobial, antilipase, and antiurease activities. Some of these compounds exhibited good to moderate antimicrobial activity against specific microorganisms, with particular compounds also showing notable antiurease and antilipase activities (Başoğlu et al., 2013).

2. Crystallography and Material Studies

In crystallography and material studies, ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate derivatives have been characterized using various techniques. For example, the crystal structure of a similar compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was determined using techniques like FT-IR, thermogravimetric analysis (TGA), and single-crystal X-ray diffraction, revealing detailed molecular interactions and structural configurations (Sapnakumari et al., 2014).

3. Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceutical and medicinal chemistry, thiazole derivatives related to Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate have been synthesized for various biological applications. For instance, novel thiazole compounds containing ether structures have been synthesized and shown to exhibit fungicidal activities against specific pathogens, showcasing the potential of these compounds in developing new antimicrobial agents (Li-ga, 2015).

4. Computational and Theoretical Studies

Computational and theoretical studies have also focused on derivatives of Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate. Detailed computational analyses, such as Hirshfeld surface and 2D-fingerprint plots, topological electron density parameters, and molecular docking simulations, have been conducted to understand the binding profiles, drug-likeness, and potential inhibitory activities of novel thiazole derivatives, significantly contributing to the rational design of new therapeutic agents (Nagarajappa et al., 2022).

Future Directions

The future directions for research on Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate and similar compounds could involve further investigation into their potential therapeutic roles, given the promising activities of 2-aminothiazole derivatives in medicinal chemistry .

properties

IUPAC Name

ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-4-3-5-8(13)6-7/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUDHEPVYUBFST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650417
Record name Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-(3-fluorophenyl)thiazole-5-carboxylate

CAS RN

887267-78-9
Record name Ethyl 2-amino-4-(3-fluorophenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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